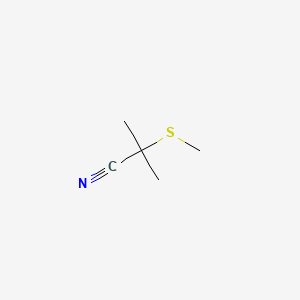

Propanenitrile, 2-methyl-2-(methylthio)-

説明

Synthesis Analysis

The synthesis of 2-methyl-2-(methylthio)propanenitrile derivatives involves various chemical routes, including the preparation of metal dithiocarbamate complexes based on amines containing pyridyl and nitrile groups. These complexes are characterized through elemental analysis, spectroscopy, and X-ray crystallography, demonstrating the importance of the symmetrical bidentate bonding mode of the dithiocarbamate ligand and the stabilization of the crystal structure through intermolecular hydrogen bonds (Halimehjani et al., 2015).

Molecular Structure Analysis

The molecular structure of propanenitrile, 2-methyl-2-(methylthio)- derivatives, reveals significant features, such as the delocalization of π electrons over the S2CN moiety and strong double bond character between carbon and nitrogen atoms. X-ray crystallography highlights the crucial role of C-H⋯π contacts and hydrogen bonding in the stabilization and formation of three-dimensional supramolecular complexes (Halimehjani et al., 2015).

Chemical Reactions and Properties

Derivatives of 2-methyl-2-(methylthio)propanenitrile exhibit insecticidal properties, as demonstrated by functional derivatives showing similar effects to structurally related compounds. The synthesis and study of these derivatives provide insights into their potential applications in pest control (Jacobsen & Pedersen, 1983).

Physical Properties Analysis

The chemical thermodynamic properties of similar compounds, such as 2-methyl-1-propanethiol, have been studied, revealing information about heat capacity, vapor pressure, and heat of formation. These studies contribute to understanding the physical behavior of 2-methyl-2-(methylthio)propanenitrile derivatives at different temperatures and states (Scott et al., 1958).

Chemical Properties Analysis

The thermal decomposition of sulfur compounds like 2-methyl-2-propanethiol has been examined, leading to the identification of hydrogen sulfide, elemental sulfur, and various hydrocarbons as decomposition products. This research sheds light on the stability and reactivity of 2-methyl-2-(methylthio)propanenitrile derivatives under different conditions (Thompson et al., 1952).

科学的研究の応用

1. Precursor for Heterocyclic Synthesis

"Propanenitrile, 2-methyl-2-(methylthio)-" derivatives, such as 2-amino-2-alkyl(aryl)propanenitriles, have been identified as key building blocks in the synthesis of various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. Such compounds have potential applications due to their chemical and biological properties (Drabina & Sedlák, 2012).

2. Metal Dithiocarbamate Complex Synthesis

Propanenitrile derivatives have been used in synthesizing metal dithiocarbamate complexes. These complexes, such as those based on 3-((pyridin-2-yl)methylamino)propanenitrile, have been characterized for properties like crystal structure, and spectroscopic data. This research contributes to understanding the bonding modes and molecular interactions within such complexes (Halimehjani et al., 2015).

3. Synthesis of Organic and Medicinal Compounds

Propanenitrile derivatives have been used in synthesizing various organic compounds with potential medicinal applications. For instance, the synthesis of thiophenes and their antibacterial activity research illustrate the pharmaceutical relevance of these compounds (Al-Adiwish et al., 2012).

4. Novel Matrix Molecule in Mass Spectrometry

A propanenitrile derivative, 3-[5′-(methylthio)-2,2′-bithiophen-5-ylthio]propanenitrile (MT3P), has been introduced as a novel matrix molecule in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF). This development enhances the ionization properties for alkaloids, improving the mass spectrometric analysis of these compounds (Schinkovitz et al., 2012).

5. Immobilization in Biochemical Synthesis

The immobilization of enzymes on bioinspired silica using propanenitrile derivatives, specifically for the synthesis of 2-hydroxy-4-(methylthio) butanoic acid, has been explored. This research demonstrates the efficiency and potential of such immobilization techniques in biochemical processes (Jin et al., 2016).

特性

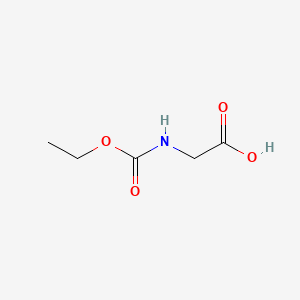

IUPAC Name |

2-methyl-2-methylsulfanylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2,4-6)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTCSDKMQQXRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143479 | |

| Record name | Propanenitrile, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanenitrile, 2-methyl-2-(methylthio)- | |

CAS RN |

10074-86-9 | |

| Record name | Aldicarb nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALDICARB NITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H62TJ5TPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)